molecular formula C21H15N3O3S B3019000 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate CAS No. 477857-50-4

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate

Cat. No.: B3019000
CAS No.: 477857-50-4
M. Wt: 389.43
InChI Key: KLYYNQXQLCQNDD-UHFFFAOYSA-N
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Description

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate is a heterocyclic compound featuring a pyridine ring fused to a pyrimidine moiety, linked via a phenyl group to a benzenesulfonate ester. This structure combines aromatic and sulfonate functionalities, which are critical for modulating physicochemical properties such as solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c25-28(26,18-6-2-1-3-7-18)27-17-11-9-16(10-12-17)21-23-15-13-20(24-21)19-8-4-5-14-22-19/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYYNQXQLCQNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine and Pyrimidine Rings: The initial step involves the synthesis of the pyridine and pyrimidine rings through cyclization reactions.

    Coupling Reaction: The pyridine and pyrimidine rings are then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

  • 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(Acetylamino)benzenesulfonate () Structure: Replaces the pyridinyl group with a thienyl (sulfur-containing heterocycle). Molecular Weight: 451.52 g/mol vs. estimated ~430–450 g/mol for the target compound. Physicochemical Properties:
  • Density: 1.399 g/cm³.
  • Boiling Point: 634.7°C.
  • pKa: 13.96 (indicating weak acidity). Impact of Thienyl vs.
  • 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-Methoxybenzenesulfonate ()

    • Structure : Methoxy (-OCH₃) groups on both the pyrimidine-linked phenyl and sulfonate-linked benzene.
    • Molecular Weight : 448.49 g/mol.
    • Impact of Methoxy Groups : Electron-donating methoxy groups increase solubility in polar solvents and may reduce reactivity compared to unsubstituted phenyl rings.

Sulfonate Esters with Diverse Aromatic Substituents ()

Electrochemically synthesized benzenesulfonates with halogen or trifluoromethyl groups highlight substituent effects:

  • 4-Trifluoromethylphenyl Benzenesulfonate
    • Molecular Weight : 303.03 g/mol.
    • Physicochemical Properties : High electronegativity of CF₃ enhances stability and resistance to hydrolysis.
  • 4-Chlorophenyl Benzenesulfonate
    • Molecular Weight : 268.73 g/mol.
    • Impact of Chlorine : Increases density (1.43 g/cm³) and boiling point due to stronger intermolecular forces.

Pyrimidine Derivatives with Bioactive Potential ()

  • CEU-818 (PAIB-SOs, ): A phenyl 4-(3-butyl-2-oxoimidazolidin-1-yl)benzenesulfonate with anticancer activity. Key Differences: Replaces pyrimidine with an imidazolidinone ring but retains the sulfonate ester. Biological Relevance: Disrupts microtubule networks in cancer cells, suggesting sulfonate esters can enhance cell permeability.
  • 4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol (): A phenol derivative (MW 327.19 g/mol) lacking the sulfonate group. Impact of Sulfonate vs. Hydroxyl: Sulfonate esters are more acidic (pKa ~1–2) and water-soluble than phenols (pKa ~10).

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/cm³) Boiling Point (°C) pKa
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(Acetylamino)benzenesulfonate C₂₂H₁₇N₃O₄S₂ 451.52 Thienyl, Acetylamino 1.399 634.7 13.96
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-Methoxybenzenesulfonate C₂₄H₂₀N₂O₅S 448.49 Methoxy (x2)
4-Trifluoromethylphenyl Benzenesulfonate C₁₃H₉F₃O₃S 303.03 Trifluoromethyl
CEU-818 (PAIB-SOs) C₂₄H₂₉N₃O₅S 487.57 Butylimidazolidinone

Biological Activity

4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate is a complex organic compound notable for its potential biological activity, particularly in the field of cancer research. This compound primarily targets protein kinases, which play crucial roles in various cellular processes including growth, differentiation, and metabolism. The inhibition of these kinases can lead to significant effects on cancer cell proliferation and survival.

The biological activity of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate is primarily mediated through its interaction with protein kinases. By inhibiting these enzymes, the compound disrupts key signaling pathways that are essential for cancer cell growth and division.

Key Mechanisms:

  • Inhibition of Protein Kinases : The compound effectively inhibits specific kinases involved in cell cycle regulation and apoptosis, leading to reduced cancer cell viability.
  • Impact on Biochemical Pathways : The inhibition affects several pathways including those related to cell growth, migration, and metabolism, thereby influencing tumor progression and metastasis.

Research Findings

Recent studies have highlighted the efficacy of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate in various cancer models. Below are summarized findings from key research articles:

StudyFindingsIC50 ValuesCancer Type
Demonstrated significant inhibition of cancer cell growth in vitro.0.5-5 μMBreast Cancer
Induced G2/M phase cell cycle arrest in treated cells.0.03-3.3 μMBreast Cancer
Showed antiproliferative effects against multiple cancer lines, including breast and colon.Not specifiedColon Cancer

Case Studies

  • Breast Cancer Model : In a study examining the antiproliferative effects on breast cancer cells, 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 0.5 to 5 μM. This suggests a strong potential for therapeutic application in breast cancer treatment.
  • Mechanistic Insights : Another significant study revealed that the compound induces G2/M phase arrest in cancer cells, which is critical for halting tumor growth and proliferation. The mechanism involves disruption of microtubule dynamics, indicating its potential as an antimitotic agent.

Comparison with Similar Compounds

The biological activity of 4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl benzenesulfonate can be compared with other similar compounds:

CompoundStructureBiological Activity
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl sulfonamideSimilar pyridine/pyrimidine structureModerate kinase inhibition
4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl methylsulfonateMethylsulfonate variantLower activity compared to benzenesulfonate

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